4-溴-2,3-二甲基苯酚

描述

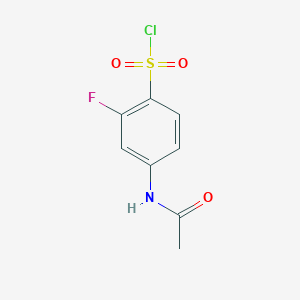

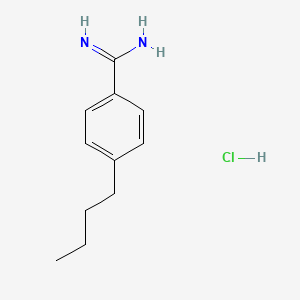

4-Bromo-2,3-dimethylphenol is a brominated phenol derivative that is of interest in various chemical synthesis processes. While the provided papers do not directly discuss 4-Bromo-2,3-dimethylphenol, they do provide insights into the behavior of similar brominated phenols and their derivatives, which can be extrapolated to understand the properties and reactivity of 4-Bromo-2,3-dimethylphenol.

Synthesis Analysis

The synthesis of brominated phenol derivatives often involves electrophilic substitution reactions. For instance, bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation can yield brominated phenols, as demonstrated in the synthesis of 5-bromo-2,3-dimethylphenol . Similarly, the Lewis acid-catalyzed reaction of 2,4-dimethylphenol with brominated acetophenone derivatives can lead to the formation of bromophenyl benzofurans . These methods suggest that 4-Bromo-2,3-dimethylphenol could potentially be synthesized through analogous bromination and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of brominated phenols can be influenced by the presence of substituents on the phenol ring. For example, the crystal structure of a brominated naphthoate derivative shows that the bromophenyl ring can be slightly rotated out of the plane of the attached benzofuran system . This indicates that in 4-Bromo-2,3-dimethylphenol, the bromine atom and methyl groups could similarly affect the planarity and overall conformation of the molecule.

Chemical Reactions Analysis

Brominated phenols can undergo various chemical reactions, including further bromination, polymerization, and rearrangement. The reaction of 2,4-dimethylphenol with bromine can lead to a series of brominated products depending on the reaction conditions . Phase transfer catalyzed polymerization is another reaction that brominated phenols can participate in, as seen with 4-bromo-2,6-dimethylphenol . These reactions highlight the reactivity of brominated phenols and suggest that 4-Bromo-2,3-dimethylphenol could also engage in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenols are influenced by the bromine substituent and other alkyl groups attached to the phenol ring. The presence of bromine can increase the molecular weight and affect the solubility and boiling point of the compound. The steric effects of the substituents can also influence the rotational barriers and stability of the molecule, as seen in the study of bromine-substituted fluorenes . These properties are important for understanding the behavior of 4-Bromo-2,3-dimethylphenol in various chemical environments and applications.

科学研究应用

合成和结构表征

4-溴-2,3-二甲基苯酚在合成化学中起着至关重要的作用。例如,通过二取代环己二酮的溴化反应,Niestroj、Bruhn和Maier(1998年)的研究证明了其合成和结构 (A. Niestroj, C. Bruhn, M. Maier, 1998)。这一过程对于进一步应用中对其分子框架的理解至关重要。

在亲电取代与重排中的作用

观察到该化合物会发生亲电取代与重排,导致各种溴代酚类化合物的形成。Brittain等人(1979年,1982年)的研究探讨了这些反应的途径和机制 (J. M. Brittain, P. B. D. da la Mare, N. Isaacs, P. D. Mcintyre, 1979),(J. M. Brittain, P. Mare, Paul A. Newman, W. Chin, 1982)。这些反应在有机合成中具有重要意义,特别是在修改酚类结构方面。

在聚合中的应用

该化合物用于相转移催化的聚合反应中,例如聚(2,6-二甲基-1,4-苯氧基)的聚合,Percec和Wang(1991年)的研究表明,4-溴-2,6-二甲基苯酚可以在其他酚类化合物存在的情况下聚合,形成具有定义的分子量和结构单元的聚合物 (V. Percec, James H. Wang, 1991)。这种应用对于材料科学领域中新型聚合材料的开发至关重要。

在有机合成中的作用

在有机合成中,它在各种化学反应和化合物形成中发挥作用。例如,Quinkert等人(1977年)在涉及光化学反应的合成方法中利用4-溴-2,6-二甲基苯酚,突显了其在创建复杂有机分子中的多功能性 (G. Quinkert, Klaus R. Schmieder, Gerd Dürner, Klaus Hache, Arno Stegk, D. H. Barton, 1977)。

环境监测中的应用

在环境科学中,4-溴-2,3-二甲基苯酚用于监测技术。Rando和Poovey(1993年)开发了一种使用涂有2,6-二甲基苯酚和溴化物的吸附剂监测空气中氯气的方法,其中4-溴-2,6-二甲基苯酚的形成是一个关键指标 (R. Rando, H. Poovey, 1993)。这种应用对于职业安全和环境监测至关重要。

安全和危害

“4-Bromo-2,3-dimethylphenol” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be stored in a well-ventilated place and kept in tightly closed containers .

作用机制

Mode of Action

They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage

Biochemical Pathways

They can influence pathways related to oxidative stress and inflammation

Pharmacokinetics

Phenolic compounds, in general, are known to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine

Result of Action

Given its structural similarity to phenol, it may exhibit antioxidant activity, which can protect cells from oxidative damage

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3-dimethylphenol. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and interaction with biological targets . .

属性

IUPAC Name |

4-bromo-2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKFDXJOXUHQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553561 | |

| Record name | 4-Bromo-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22802-37-5 | |

| Record name | 4-Bromo-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。